molecular formula C17H21NO4 B5911776 7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one

7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one

Cat. No.: B5911776
M. Wt: 303.35 g/mol
InChI Key: PVRGDLAYHXRZFR-UHFFFAOYSA-N
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Description

7-Hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a hydroxyl group at position 7, a morpholin-4-ylmethyl group at position 8, and a propyl chain at position 2. This compound is of interest in medicinal chemistry due to coumarins' established roles as antimicrobial, antitumor, and enzyme-inhibiting agents .

Properties

IUPAC Name

7-hydroxy-8-(morpholin-4-ylmethyl)-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-2-3-12-10-16(20)22-17-13(12)4-5-15(19)14(17)11-18-6-8-21-9-7-18/h4-5,10,19H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRGDLAYHXRZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2CN3CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core structure. This can be achieved through the condensation of salicylaldehyde with a suitable β-ketoester under acidic or basic conditions to form the chromen-2-one scaffold.

    Hydroxy Group Introduction: The hydroxy group at the 7th position can be introduced through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

    Morpholin-4-ylmethyl Group Addition: The morpholin-4-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the chromen-2-one derivative with morpholine in the presence of a suitable base, such as sodium hydride or potassium carbonate.

    Propyl Group Addition: The propyl group at the 4th position can be introduced through alkylation reactions using propyl halides in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production of 7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chromen-2-one core can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Morpholine, sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7th position and the morpholin-4-ylmethyl group at the 8th position play crucial roles in its binding affinity and specificity towards target proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Substitution at Position 4

  • 4-Propyl vs. 4-Phenyl: The propyl group in the target compound contrasts with phenyl substituents in analogs like 7-hydroxy-4-phenyl-2H-chromen-2-one ().
  • 4-Propyl vs. 4-Methyl: Derivatives such as 7-hydroxy-4-methyl-8-[(4-methoxyphenylimino)methyl]-2H-chromen-2-one () exhibit reduced steric bulk compared to the propyl-substituted target compound. Methyl groups are less lipophilic, which may lower tissue penetration but improve solubility .

Substitution at Position 8

  • Morpholin-4-ylmethyl vs. Schiff Bases: Schiff base derivatives (e.g., 7-hydroxy-8-[(4-methoxyphenylimino)methyl]-4-methyl-2H-chromen-2-one) show selectivity against cancer cells but may suffer from hydrolytic instability.
  • Morpholin-4-ylmethyl vs. Chloro or Acetyl Groups: Chlorinated analogs like 8-chloro-7-hydroxy-4-phenyl-2H-chromen-2-one () exhibit strong electron-withdrawing effects, altering electronic distribution.

Antimicrobial and Antitumor Effects

  • 5,7-Dihydroxy-4-propyl-2H-chromen-2-one ():
    This analog lacks the morpholine group but demonstrates antimicrobial and antitumor activity (MIC values ~0.0194 µmol/cm³ against S. aureus). The absence of morpholine may reduce CNS bioavailability but highlights the importance of hydroxyl groups in antibacterial activity .

  • Coumarin-Schiff Bases (): Derivatives like 7-hydroxy-8-[(4-methoxyphenylimino)methyl]-4-methyl-2H-chromen-2-one show selective cytotoxicity against pancreatic (CFPAC-1) and cervical (HeLa) cancer cells. The target compound’s morpholine group may shift activity toward neurological targets due to improved blood-brain barrier penetration .

Antinociceptive Activity

  • Morpholine-Containing Triazoles (): Compounds like T-103 and T-104 exhibit short-lasting antinociceptive effects (90 minutes) without motor impairment. The target compound’s coumarin core may prolong activity due to slower metabolic degradation compared to triazole analogs .

Physicochemical Properties

Solubility and Stability

  • The morpholine group enhances water solubility compared to purely aromatic substituents (e.g., phenyl or nitro groups in ). However, the propyl chain introduces moderate lipophilicity (logP ~3.5 estimated), balancing solubility and membrane permeability .

  • Stability studies on similar coumarins () suggest that Schiff bases are prone to hydrolysis, whereas the morpholine group in the target compound offers hydrolytic resistance, favoring oral bioavailability .

Biological Activity

7-Hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one is a synthetic compound belonging to the chromen-2-one family, known for its diverse biological activities. This compound features a hydroxy group at the 7th position, a morpholin-4-ylmethyl group at the 8th position, and a propyl group at the 4th position on the chromen-2-one core structure. Its unique chemical structure allows for various therapeutic applications, particularly in anti-inflammatory and anti-cancer research.

The biological activity of 7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one primarily involves its interaction with specific molecular targets. The hydroxy and morpholin groups enhance its binding affinity to proteins, potentially modulating enzyme functions or interacting with cellular receptors to influence signal transduction pathways. This compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby altering the physiological responses in cells.

Anti-inflammatory Activity

Research has indicated that derivatives of chromen-2-one exhibit significant anti-inflammatory properties. In a study involving various coumarin derivatives, compounds similar to 7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one were tested using the carrageenan-induced paw edema method in rats. Results showed that these compounds demonstrated a percentage inhibition of inflammation ranging from 65.23% to 74.60%, outperforming standard anti-inflammatory drugs like Diclofenac .

Anticancer Potential

The anticancer potential of chromen derivatives has also been explored in various studies. The compound's ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented, suggesting that it may serve as a promising candidate for cancer therapy. Specific studies have shown that modifications in the chromen structure can enhance cytotoxicity against different cancer cell lines, indicating the importance of structural variations in biological efficacy .

Antioxidant Properties

Antioxidant activity is another notable feature of this compound. Chromen derivatives have been shown to scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of hydroxyl groups in these compounds contributes significantly to their antioxidant capacity .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with 7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one compared to other related compounds.

Compound Anti-inflammatory Activity (%) Anticancer Activity Antioxidant Activity
7-Hydroxy-8-(morpholin-4-ylmethyl)-4-propyl65.23 - 74.60ModerateHigh
Standard Drug (Diclofenac)ReferenceLowModerate
Other Coumarin DerivativesVaries (up to 80%)HighHigh

Study on Anti-inflammatory Effects

In one significant study, various coumarin derivatives were synthesized and tested for their anti-inflammatory effects through the carrageenan-induced paw edema method. The results indicated that structural modifications significantly impacted their efficacy, with certain derivatives showing enhanced inhibition compared to traditional anti-inflammatory agents .

Investigation of Anticancer Properties

Another research effort focused on evaluating the anticancer properties of chromen derivatives, including 7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl. The findings revealed that these compounds could effectively induce apoptosis in specific cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Antioxidant Activity Assessment

A comprehensive evaluation of antioxidant activities among various chromen derivatives demonstrated that those with hydroxyl substitutions exhibited superior free radical scavenging capabilities. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-hydroxy-8-(morpholin-4-ylmethyl)-4-propyl-2H-chromen-2-one, and how can reaction conditions be optimized?

  • The compound is synthesized via multi-step reactions starting from simpler coumarin derivatives. A common approach involves:

  • Step 1 : Formation of the chromenone core via condensation of substituted phenols with propiolic esters under FeCl₃ catalysis in THF .
  • Step 2 : Introduction of the morpholin-4-ylmethyl group via Mannich reactions using formaldehyde and morpholine, optimized under reflux conditions (e.g., ethanol, 80°C) to enhance yield .
  • Optimization : Catalytic systems (e.g., FeCl₃ for core formation) and solvent selection (e.g., ethanol for solubility) are critical. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., morpholine proton signals at δ 2.5–3.5 ppm; chromenone carbonyl at ~160 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 345.18) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., hydroxyl stretch ~3200 cm⁻¹, carbonyl C=O ~1650 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

  • Studies on analogous hydroxycoumarins suggest potential:

  • Antimicrobial activity : MIC values against S. aureus (8–16 µg/mL) via disruption of bacterial cell membranes .
  • Anticancer effects : IC₅₀ of ~20 µM against MCF-7 breast cancer cells, linked to apoptosis induction .
  • Anti-inflammatory activity : Inhibition of COX-2 (IC₅₀ ~10 µM) in RAW 264.7 macrophages .

Advanced Research Questions

Q. How do substituent modifications (e.g., morpholine group position) influence bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Morpholin-4-ylmethyl group : Enhances solubility and membrane permeability, critical for CNS-targeted applications. Removal reduces antimicrobial efficacy by ~50% .
  • Propyl chain at C4 : Longer alkyl chains (e.g., butyl) increase lipophilicity but reduce aqueous solubility, impacting bioavailability .
    • Methodology : Comparative assays (e.g., parallel synthesis of analogs) and molecular docking (e.g., AutoDock Vina) identify key interactions with targets like COX-2 .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

  • Key variables :

  • Assay models : Discrepancies arise from cell line specificity (e.g., MCF-7 vs. HeLa) or assay protocols (MTT vs. resazurin) .
  • Compound purity : Impurities >5% (e.g., unreacted intermediates) skew activity; validate via HPLC (e.g., ≥95% purity, C18 column, acetonitrile/water gradient) .
    • Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and use orthogonal assays (e.g., flow cytometry for apoptosis) .

Q. What advanced computational methods support the design of derivatives with enhanced potency?

  • Molecular Dynamics (MD) Simulations : Predict binding stability with targets (e.g., MD of COX-2 complex over 100 ns trajectories) .
  • Quantum Mechanical (QM) Calculations : Optimize electron distribution for reactive sites (e.g., Fukui indices for electrophilic substitution) .
  • ADMET Prediction : SwissADME or pkCSM tools assess pharmacokinetics (e.g., logP ~2.5 for optimal blood-brain barrier penetration) .

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